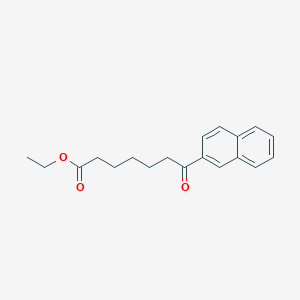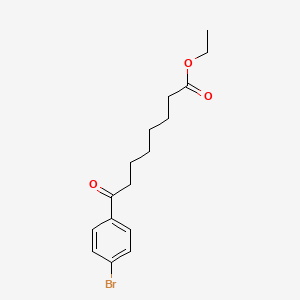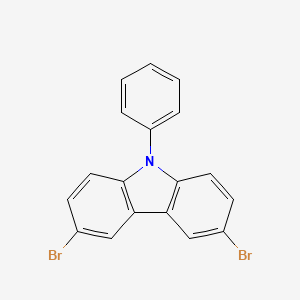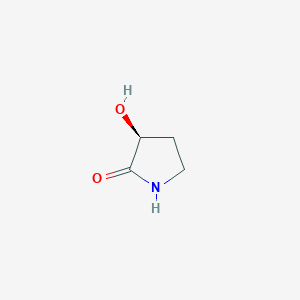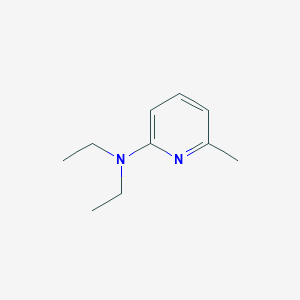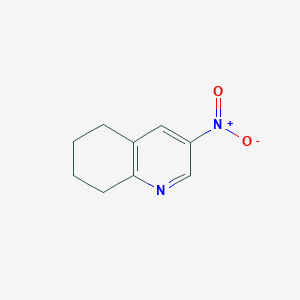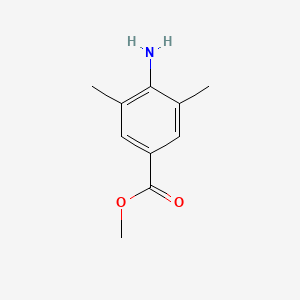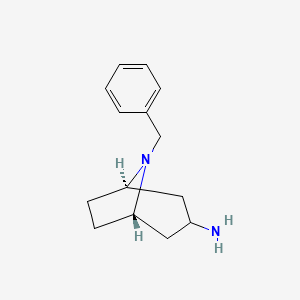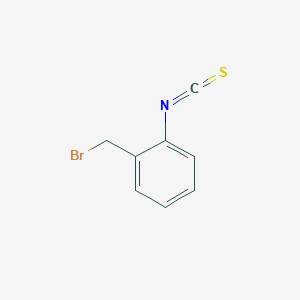
Acide 2,3-diméthoxyphénylboronique
Vue d'ensemble
Description
2,3-Dimethoxyphenylboronic acid is an organic compound with the molecular formula C8H11BO4. It is a boronic acid derivative characterized by the presence of two methoxy groups attached to a phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .
Applications De Recherche Scientifique
2,3-Dimethoxyphenylboronic acid has diverse applications in scientific research:
Mécanisme D'action
Target of Action
2,3-Dimethoxyphenylboronic acid is primarily used in organic synthesis reactions . It is often utilized in the Suzuki-Miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . The primary targets of this compound are the organic groups involved in these reactions.
Mode of Action
The mode of action of 2,3-Dimethoxyphenylboronic acid involves its interaction with these organic groups in the Suzuki-Miyaura coupling reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by 2,3-Dimethoxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway. This pathway involves the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis. The downstream effects of this pathway include the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters .
Result of Action
The result of the action of 2,3-Dimethoxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reactions. This leads to the synthesis of various functionalized molecules, particularly those with large aromatic boronic esters . These molecules can then be used in further reactions to synthesize a wide range of organic compounds.
Analyse Biochimique
Biochemical Properties
2,3-Dimethoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is facilitated by the interaction of 2,3-Dimethoxyphenylboronic acid with palladium catalysts, leading to the formation of biaryl compounds. Additionally, 2,3-Dimethoxyphenylboronic acid can interact with enzymes such as proteases and kinases, potentially inhibiting their activity through the formation of covalent bonds with active site residues .
Cellular Effects
2,3-Dimethoxyphenylboronic acid has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. For instance, 2,3-Dimethoxyphenylboronic acid can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This compound can also impact cellular metabolism by interacting with metabolic enzymes, potentially leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
The molecular mechanism of 2,3-Dimethoxyphenylboronic acid involves its ability to form covalent bonds with biomolecules, particularly enzymes and proteins. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and catalysis. Additionally, 2,3-Dimethoxyphenylboronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethoxyphenylboronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of phenol and boric acid derivatives. Long-term exposure to 2,3-Dimethoxyphenylboronic acid can result in cumulative effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2,3-Dimethoxyphenylboronic acid in animal models vary with different dosages. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, 2,3-Dimethoxyphenylboronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage .
Metabolic Pathways
2,3-Dimethoxyphenylboronic acid is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of hydroxylated and demethylated metabolites. These metabolic transformations can affect the bioavailability and activity of 2,3-Dimethoxyphenylboronic acid, as well as its potential interactions with other biomolecules .
Transport and Distribution
The transport and distribution of 2,3-Dimethoxyphenylboronic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, 2,3-Dimethoxyphenylboronic acid can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by its interactions with plasma proteins and other extracellular components .
Subcellular Localization
2,3-Dimethoxyphenylboronic acid exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be localized to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The subcellular localization of 2,3-Dimethoxyphenylboronic acid is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dimethoxyphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. Another method includes the direct borylation of 2,3-dimethoxyphenyl halides using a palladium catalyst .
Industrial Production Methods: On an industrial scale, the production of 2,3-dimethoxyphenylboronic acid often employs continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of 2,3-dimethoxyphenylboronic acid with aryl or vinyl halides in the presence of a palladium catalyst, forming biaryl compounds.
Oxidation: The compound can be oxidized to form phenolic derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Electrophiles: For substitution reactions, including halogens and nitro groups.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenolic Derivatives: From oxidation reactions.
Substituted Aromatics: From electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
3,5-Dimethoxyphenylboronic Acid: Similar in structure but with methoxy groups at different positions, affecting its reactivity and applications.
2,6-Dimethoxyphenylboronic Acid: Another isomer with distinct properties and uses.
Uniqueness: 2,3-Dimethoxyphenylboronic acid is unique due to its specific substitution pattern, which influences its reactivity in cross-coupling reactions and its ability to form stable complexes with various substrates. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials .
Propriétés
IUPAC Name |
(2,3-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREWSCMOGIXMDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408983 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40972-86-9 | |
| Record name | 2,3-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dimethoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


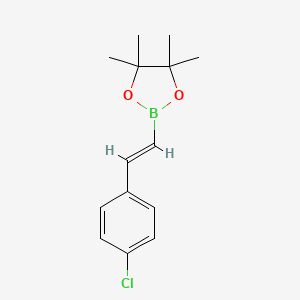
![Hexanoic acid, 6-[(1-oxononyl)amino]-](/img/structure/B1311979.png)
